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molecular formula C21H18N6O2 B8465851 2,6-Bis[(4-azidophenyl)methylidene]-4-methoxycyclohexan-1-one CAS No. 85179-69-7

2,6-Bis[(4-azidophenyl)methylidene]-4-methoxycyclohexan-1-one

Cat. No. B8465851
M. Wt: 386.4 g/mol
InChI Key: HTIZYHWADPAKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04565767

Procedure details

In 100 ml of ethanol were dissolved 10 g of 4-methoxycyclohexanone and 30 g of para-azidobenzaldehyde, after which a solution of 1 g of sodium hydroxide in 1 ml of water was added, and the resulting mixture was subjected to reaction in a brown flask at room temperature for 2 days. The crystals formed were separated by suction filtration, washed with ethanol, and then recrystallized from methyl Cellosolve to obtain 4.7 g of yellow crystals having a decomposition point of 145° to 150° C. (differential thermal analysis, the rate of heating: 5° C./min).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.[N:10]([C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1)=[N+:11]=[N-:12].[OH-].[Na+]>C(O)C.O>[N:10]([C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[C:7]2[CH2:8][CH:3]([O:2][CH3:1])[CH2:4][C:5](=[CH:17][C:16]3[CH:19]=[CH:20][C:13]([N:10]=[N+:11]=[N-:12])=[CH:14][CH:15]=3)[C:6]2=[O:9])=[CH:15][CH:14]=1)=[N+:11]=[N-:12] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
COC1CCC(CC1)=O
Name
Quantity
30 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=CC=C(C=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting mixture was subjected to reaction in a brown flask at room temperature for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The crystals formed
CUSTOM
Type
CUSTOM
Details
were separated by suction filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
recrystallized from methyl Cellosolve

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C1=CC=C(C=C2C(C(CC(C2)OC)=CC2=CC=C(C=C2)N=[N+]=[N-])=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 15.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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